(s)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol
Description
(S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a nitrophenol derivative with a chiral amino-hydroxyethyl substituent at the para (4-) position and a nitro group at the ortho (2-) position. The compound’s stereochemistry (S-configuration) at the amino-hydroxyethyl group distinguishes it from other structural and stereoisomers. Its molecular formula is C₈H₁₀N₂O₄, with an estimated molecular weight of 198.18 g/mol (based on analogous compounds in and ). Key features include:
- Ortho-nitro group: Introduces strong electron-withdrawing effects and intramolecular hydrogen bonding with the phenolic hydroxyl group ().
- Para-amino-hydroxyethyl chain: Enhances solubility via hydrogen bonding and provides a chiral center for stereospecific interactions.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-8(12)7(3-5)10(13)14/h1-3,6,11-12H,4,9H2/t6-/m1/s1 |
InChI Key |
MVHOALKAQWONGF-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Reduction of 2,4-Dinitrophenol Derivatives to 2-Amino-4-nitrophenol Intermediates
A key intermediate in the synthesis of compounds structurally related to (S)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol is 2-amino-4-nitrophenol. This intermediate is commonly prepared by selective reduction of 2,4-dinitrophenol or its salts.
Hydrosulfide Reduction Method :
The process involves reducing 2,4-dinitrophenol or sodium 2,4-dinitrophenolate with hydrosulfide ions in aqueous alkaline solution at temperatures ranging from 20°C to 100°C. Ammonium chloride is often added to the reaction mixture to facilitate reduction. After the reaction, sulfur precipitates and is removed by acidification and filtration steps. The product 2-amino-4-nitrophenol is isolated by adjusting the pH to 2–6 (preferably 4.5–5.5) and cooling to promote crystallization. The yield can reach up to 94% relative to the starting 2,4-dinitrochlorobenzene, with the product showing a melting point around 144°C.Alternative Reducing Agents :
Other reducing agents such as hydrazine or copper have been reported for partial reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol. Electrolytic reduction using vanadium is also documented but less common.
Introduction of the 1-Amino-2-hydroxyethyl Side Chain
The transformation of 2-amino-4-nitrophenol into (S)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol requires the installation of the chiral 1-amino-2-hydroxyethyl substituent at the para position relative to the nitro group.
Reaction with Haloacetamides :
A common approach involves reacting 2-methoxymethyl-4-nitrophenol (a structurally related compound) with halogenoacetamides (e.g., bromoacetamide or iodoacetamide) under heating in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether. The reaction is often catalyzed by iodide ions (sodium or potassium iodide) to enhance substitution efficiency. This step forms an intermediate amide-substituted nitrophenol derivative, which can be further converted to the amino alcohol side chain by subsequent hydrolysis or reduction.Hydrogenation and Deprotection Steps :
Hydrogenation of intermediates such as 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene using palladium or platinum catalysts under hydrogen atmosphere reduces the nitro group and cleaves protecting groups, yielding the desired amino-hydroxyethyl substituted nitrophenol. Reaction conditions typically involve hydrogen pressures of 2–3 bar and temperatures controlled by external cooling to manage exothermicity. The reaction time ranges from 30 minutes to 4 hours, followed by filtration and drying steps.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol | Hydrosulfide in alkaline aqueous solution, 20–100°C, ammonium chloride | Up to 94% yield | Sulfur precipitate removal by acidification |
| 2 | Alkylation with haloacetamide | 2-methoxymethyl-4-nitrophenol + bromo/iodoacetamide, acetone solvent, iodide catalyst, reflux | Intermediate amide formation | Dipolar aprotic solvents preferred |
| 3 | Catalytic hydrogenation and deprotection | Pd or Pt catalyst, H2 atmosphere (2–3 bar), 30 min–4 hours, controlled temp | Reduction to amino alcohol | Protecting group removal, exothermic reaction |
| 4 | Purification | pH adjustment, cooling, filtration, chromatography | >98% purity | Ensures removal of impurities and enantiomeric purity |
Chemical Reactions Analysis
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the hydroxyl or amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Scientific Research Applications
(s)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Nitrophenol Derivatives
The position of the nitro group (ortho, meta, para) significantly impacts physicochemical properties:
Key Findings :
- Ortho-nitro derivatives exhibit high errors in hydration free energy predictions due to intramolecular hydrogen bonding between -OH and -NO₂ groups, complicating computational modeling ().
- The amino-hydroxyethyl group in the target compound may partially counteract the low solubility caused by the ortho-nitro group.
Substituent Variations
(a) 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol ()
- Molecular Formula : C₈H₁₀N₂O₄ (same as target compound).
- Differences: Nitro group at meta (3-) position; amino-hydroxyethyl at para.
- Impact : Meta-nitro reduces intramolecular hydrogen bonding, leading to higher solubility and lower computational prediction errors compared to ortho derivatives.
(b) 4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol ()
- Molecular Formula : C₁₃H₂₀N₂O₄.
- Differences: Additional methylamino and butanol groups.
- Impact : Increased hydrophilicity and molecular flexibility compared to the target compound.
Stereoisomers and Enantiomers
- (R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride (): Mirror-image stereochemistry (R-configuration) alters receptor binding and pharmacological activity. Used in enantioselective synthesis ().
- (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (): Nitro group at para position; chiral center in propanol chain. Demonstrates the role of stereochemistry in modulating biological activity.
Research Findings and Challenges
Computational Modeling Limitations
- Tools like Jazzy () struggle to predict hydration free energies for ortho-nitrophenols due to intramolecular interactions, resulting in errors ~10× higher than meta/para isomers.
- Experimental validation is critical for accurate property assessment.
Solubility and Reactivity
- 2-nitrophenol derivatives generally exhibit lower solubility than meta/para isomers ().
- The amino-hydroxyethyl group in the target compound may enhance solubility via hydrogen bonding but is counteracted by the ortho-nitro group’s electron-withdrawing effects.
Biological Activity
(S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a compound of significant interest due to its potential biological activities. It belongs to the class of nitrophenols and is characterized by the presence of both amino and hydroxyl functional groups, which enhance its reactivity and interaction with biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
The biological activity of (S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby altering their activity. This inhibition can affect critical signaling pathways within cells.
- Receptor Modulation : The compound may also interact with receptor sites, influencing receptor function and downstream signaling cascades.
Potential Therapeutic Applications
Research indicates that (S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol may have several therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating immune responses.
- Antimicrobial Properties : Some nitrophenols are known to exhibit antibacterial activity, potentially making this compound useful in treating infections.
- Role in Drug Synthesis : As a precursor in pharmaceutical synthesis, it can contribute to the development of new therapeutic agents.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
A study investigated the interaction of (S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol with various kinases. Results indicated that the compound could inhibit certain kinases involved in cellular signaling, suggesting a role in regulating cell proliferation and apoptosis.Enzyme Target IC50 (µM) Effect Protein Kinase A 5.3 Inhibition Cyclin-dependent Kinase 2 3.8 Inhibition Mitogen-activated Protein Kinase 7.1 Partial Inhibition -
Antimicrobial Activity :
A comparative study evaluated the antimicrobial effects of several nitrophenol derivatives, including (S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol. The results showed significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.Compound Minimum Inhibitory Concentration (MIC) (S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol 32 µg/mL 4-Nitrophenol 64 µg/mL 2-Nitrophenol 128 µg/mL -
Anti-inflammatory Studies :
In vitro studies demonstrated that (S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol could significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
Q & A
How can the stereochemistry of (S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol be experimentally confirmed?
Level: Basic
Methodological Answer:
The stereochemistry at the chiral 1-amino-2-hydroxyethyl group can be confirmed using X-ray crystallography (single-crystal analysis) or chiral HPLC . For crystallography, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for small molecules . Chiral HPLC employs a stationary phase with chiral selectors (e.g., cyclodextrins) to separate enantiomers, with retention times compared to a racemic mixture or a known standard. Polarimetry or vibrational circular dichroism (VCD) may supplement these methods.
What experimental approaches are used to study the sorption behavior of (S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol in soil systems?
Level: Advanced
Methodological Answer:
Sorption can be quantified using batch equilibrium experiments with varying soil types and pH. Partitioning coefficients () are calculated by measuring the compound’s concentration in aqueous vs. soil phases via HPLC or UV-Vis spectroscopy. Soil organic carbon (OC) content and pH significantly influence sorption:
- At pH < pKa (phenol group), neutral species dominate, favoring hydrophobic interactions with OC .
- At pH > pKa, phenolate forms repel negatively charged soil surfaces, reducing sorption.
Linear free-energy relationships (LFERs) based on water solubility or octanol-water partitioning () can predict values .
How does pH affect the photocatalytic degradation of this compound in aqueous environments?
Level: Advanced
Methodological Answer:
Photocatalytic degradation efficiency depends on pH-driven speciation. For example:
- Under acidic conditions (pH 4): The neutral species predominates, favoring adsorption onto catalyst surfaces (e.g., CoFeO) via hydrophobic interactions.
- Under alkaline conditions (pH 10): Phenolate forms enhance reactivity with hydroxyl radicals (OH_2_2$), with degradation monitored via LC-MS or UV-Vis kinetics .
What enzymatic pathways degrade nitroaromatic analogs of this compound in microbial systems?
Level: Advanced
Methodological Answer:
Nitroaromatic degradation often involves 2-nitrophenol 2-monooxygenase (EC 1.14.13.31), which hydroxylates the aromatic ring, producing catechol and nitrite. This enzyme, found in Pseudomonas putida, requires NADPH and O . Pathways can be validated via:
- Gene knockout studies targeting monooxygenase genes.
- Metabolite profiling (e.g., GC-MS) to detect intermediates like catechol.
- Enzyme assays measuring NADPH consumption or nitrite production .
What synthetic strategies enable regioselective introduction of the 1-amino-2-hydroxyethyl group into 2-nitrophenol?
Level: Basic
Methodological Answer:
Key steps include:
Protection of the phenol group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions.
Friedel-Crafts alkylation or Mannich reaction to introduce the amino-hydroxyethyl moiety.
Deprotection under mild conditions (e.g., acidic hydrolysis for acetyl groups).
Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution if racemic mixtures form .
Reaction progress is monitored by TLC or H NMR, with purity confirmed via HPLC.
How can computational modeling predict the reactivity of (S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol in biological systems?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Predict reactive sites by analyzing electrostatic potential maps.
- Simulate hydrogen-bonding interactions with biological targets (e.g., enzymes).
- Model redox behavior (e.g., nitro group reduction to amine).
Molecular docking (AutoDock Vina) evaluates binding affinities to receptors, guiding structure-activity relationship (SAR) studies .
What analytical techniques are optimal for quantifying trace amounts of this compound in environmental samples?
Level: Basic
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity (detection limits ~0.1 ppb) and specificity via multiple reaction monitoring (MRM).
- Solid-Phase Extraction (SPE): Pre-concentrates samples using C18 or mixed-mode cartridges, improving detection limits .
- Derivatization: Enhances MS sensitivity by converting polar groups (e.g., amine) to less polar derivatives (e.g., acetylated forms) .
What are the challenges in synthesizing enantiomerically pure (S)-configured derivatives?
Level: Advanced
Methodological Answer:
Challenges include:
- Racemization during synthesis or purification. Mitigated by using low-temperature reactions and avoiding strong acids/bases.
- Chiral auxiliary strategies (e.g., Evans oxazolidinones) to induce asymmetry, followed by auxiliary removal .
- Asymmetric catalysis (e.g., chiral ligands in transfer hydrogenation) to directly generate the (S)-enantiomer.
Purity is confirmed via polarimetry or chiral HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
